3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO/c16-13-9-12(5-6-14(13)18)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXKFFTAIOIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 3-chloro-4-fluoroaniline with 4-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of this compound is in the field of cancer treatment. Research has demonstrated that derivatives of this compound exhibit anti-proliferative properties against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell cycle progression, making them promising candidates for developing new anticancer therapies .
Case Study: Anti-Proliferative Effects
In a study evaluating the anti-proliferative effects of aminopyrimidine derivatives related to this compound, it was found that specific modifications led to enhanced activity against cancer types such as glioblastoma multiforme and triple-negative breast cancer. The compounds were effective at low concentrations, demonstrating their potential as therapeutic agents .
Inhibition of Viral Proteases
Another significant application is the inhibition of viral proteases, particularly in the context of coronaviruses. Recent research identified compounds structurally related to 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone as potent inhibitors of coronavirus main proteases. This suggests a potential role in antiviral drug design, especially for pandemic preparedness .
Table: Summary of Antiviral Activity
| Compound | Target Virus | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3-Chloro-1-(4-fluorophenyl)-1-propanone | Coronavirus Main Protease | 5-10 |
Synthesis of Mannich Bases
The compound can also be utilized in the synthesis of Mannich bases , which are known for their anticancer and cytotoxic activities. Mannich bases derived from this compound have shown promising results in inhibiting tumor growth and could serve as a foundation for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone
- Synonyms: AC1N3SIY, ZINC409549, AKOS005108588, JS-2278 .
- Molecular Formula: C₁₅H₁₂ClF₂NO .
- Molecular Weight : 295.719 g/mol .
- CAS No.: 883794-66-9 .
- Key Features: Features a propanone backbone substituted with a 3-chloro-4-fluoroanilino group and a 4-fluorophenyl moiety.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Observations from Research
Electronic Effects: The target compound’s 3-chloro-4-fluoroanilino group combines electron-withdrawing (Cl, F) substituents, which may enhance electrophilicity at the ketone group compared to analogs like 3-(4-chloroanilino)-1-(4-fluorophenyl)-1-propanone . Introduction of a nitro group (e.g., in 3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone) significantly increases polarity and reactivity .
Piperidinyl-containing analogs (e.g., Aldi-4) demonstrate how non-aromatic amines alter solubility and biological target interactions .
Synthetic Routes: Many analogs are synthesized via catalytic methods, such as Ag₃PW₁₂O₄₀-mediated reactions (e.g., 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one) . These methods emphasize the role of catalysts in achieving regioselectivity.
Substituted cathinones like 4-Fluoromethcathinone (4-FMC) highlight the pharmacological risks associated with propanone derivatives, though their substituents differ significantly .
Biological Activity
3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone, also known by its CAS number 347-93-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₁₀H₈ClF₂N
- Molecular Weight : 186.61 g/mol
- Structure : The compound contains a chloro and a fluoro substituent on an aniline ring, which is known to influence its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many aniline derivatives are known to inhibit various enzymes, particularly those involved in cancer pathways.
- Receptor Modulation : The presence of halogens (chlorine and fluorine) can enhance binding affinity to specific receptors, potentially leading to altered signaling pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, showing promise in several areas:
Anticancer Activity
Several studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance:
- Study Findings : In vitro tests have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Toxicological Studies
Toxicological evaluations reveal potential risks associated with exposure:
- Biological Monitoring : A study monitored the biological effects of exposure to 3-chloro-4-fluoroaniline (CFA), a precursor to the compound. Results showed significant urinary metabolites indicating exposure levels among workers, suggesting the compound's potential for bioaccumulation and toxicity .
Case Study 1: Worker Exposure Monitoring
In two separate studies involving workers exposed to CFA:
- Sample Size : 75 and 72 workers.
- Findings : Median concentrations of urinary metabolites were found to be 0.14 μmole/g creatinine and 0.21 μmole/g creatinine, respectively. This indicates significant exposure levels that could correlate with the biological activity of related compounds .
Case Study 2: In Vitro Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines demonstrated:
- IC50 Values : Compounds structurally similar to this compound exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell growth .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation between 3-chloro-4-fluoroaniline and a 4-fluorophenylpropanone derivative. A common approach is nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Catalysts like Lewis acids (AlCl₃) may enhance electrophilic acylation of the aromatic ring, similar to Friedel-Crafts protocols . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization requires controlled stoichiometry, inert atmosphere (N₂/Ar), and monitoring by TLC .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, ketone carbonyl at ~200 ppm). ¹⁹F NMR confirms fluorine environments .
- MS : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Confirms ketone (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How does the compound’s electronic configuration influence its reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups on the anilino ring activate the amine for nucleophilic attacks, while the 4-fluorophenyl ketone stabilizes intermediates via resonance. Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) can predict sites for electrophilic/nucleophilic reactivity. Solvent polarity (DMF vs. THF) and temperature (room temp vs. reflux) modulate reaction rates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurities. Validate results via:
- Dose-response curves : Triplicate measurements with positive/negative controls.
- SAR studies : Compare analogs (e.g., 3-fluoro vs. 4-chloro derivatives) to isolate substituent effects .
- Metabolic stability tests : Liver microsome assays to rule out rapid degradation .
Q. How can computational methods predict the compound’s environmental fate and toxicity?
- Methodological Answer :
- QSPR Models : Predict logP (lipophilicity) and biodegradation using software like EPI Suite.
- Molecular Dynamics : Simulate interactions with biological membranes or proteins (e.g., CYP450 enzymes) .
- Ecotoxicology : Use ECOSAR to estimate LC₅₀ for aquatic organisms, validated by in vitro assays (e.g., Daphnia magna toxicity tests) .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio, catalyst loading) via response surface methodology.
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-alkylation .
- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FT-IR probes) monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
